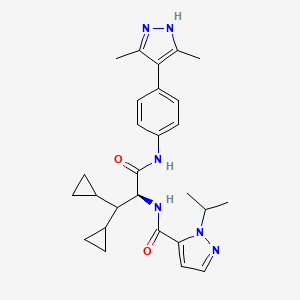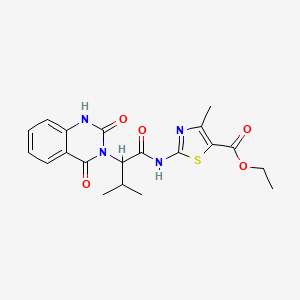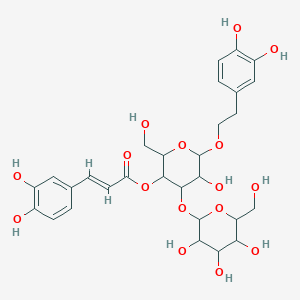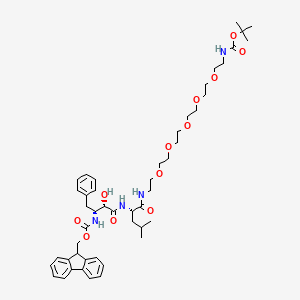![molecular formula C22H31NO4 B11936103 3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)
3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1,6-二甲基-2-丙-1-烯基-4a,5,6,7,8,8a-六氢-2H-萘-1-基)-羟基亚甲基]-5-(羟甲基)-1-甲基吡咯烷-2,4-二酮是一种复杂的有机化合物,其独特的结构结合了萘和吡咯烷的元素。
准备方法
合成路线和反应条件
3-[(1,6-二甲基-2-丙-1-烯基-4a,5,6,7,8,8a-六氢-2H-萘-1-基)-羟基亚甲基]-5-(羟甲基)-1-甲基吡咯烷-2,4-二酮的合成涉及多个步骤反应条件通常需要特定的催化剂和溶剂,以确保获得所需产品的高产率和纯度 .
工业生产方法
该化合物的工业生产方法可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率并降低成本。 连续流动合成和自动反应器的使用等技术可以提高效率和可扩展性 .
化学反应分析
反应类型
该化合物可以发生各种化学反应,包括:
氧化: 羟甲基可以被氧化形成相应的醛或羧酸。
还原: 萘环中的双键可以被还原形成饱和衍生物。
取代: 在适当条件下,甲基可以被其他官能团取代.
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种用于取代反应的催化剂。 反应条件通常涉及控制温度和压力,以确保选择性和有效的转化 .
主要产物
这些反应形成的主要产物取决于所用试剂和具体的条件。 例如,羟甲基的氧化可以产生醛或羧酸,而双键的还原可以生成完全饱和的萘衍生物 .
科学研究应用
化学
在化学领域,该化合物被用作合成更复杂分子的结构单元。
生物学
在生物学研究中,该化合物可以被用作探针来研究各种生化途径。 它与特定酶和受体相互作用的能力使其成为理解细胞过程的宝贵工具 .
医学
在医学领域,该化合物由于其调节生物靶标的能力而具有潜在的治疗应用。 它可能被研究用于治疗某些疾病或疾病 .
工业
在工业中,该化合物可用于生产特种化学品和材料。 其独特的性能使其适合于涂料、粘合剂和其他先进材料的应用 .
作用机制
3-[(1,6-二甲基-2-丙-1-烯基-4a,5,6,7,8,8a-六氢-2H-萘-1-基)-羟基亚甲基]-5-(羟甲基)-1-甲基吡咯烷-2,4-二酮的作用机制涉及它与特定分子靶标的相互作用。 这些靶标可能包括参与各种生化途径的酶、受体和其他蛋白质。 该化合物的结构使其能够与这些靶标结合并调节其活性,从而产生所需的生物效应 .
相似化合物的比较
类似化合物
类似的化合物包括其他具有与 3-[(1,6-二甲基-2-丙-1-烯基-4a,5,6,7,8,8a-六氢-2H-萘-1-基)-羟基亚甲基]-5-(羟甲基)-1-甲基吡咯烷-2,4-二酮相同结构特征的萘和吡咯烷衍生物。 例子包括:
- 萘-1,2-二醇
- 吡咯烷-2,5-二酮
- 1,6-二甲基-4a,5,6,7,8,8a-六氢-2H-萘
独特性
使该化合物与众不同的是它将萘和吡咯烷部分结合在一起,这赋予了它独特的化学和生物学特性。 这种双重功能使其具有广泛的应用,并使其成为研究和工业目的的宝贵化合物 .
属性
分子式 |
C22H31NO4 |
|---|---|
分子量 |
373.5 g/mol |
IUPAC 名称 |
3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3 |
InChI 键 |
QNQBPPQLRODXET-UHFFFAOYSA-N |
规范 SMILES |
CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate](/img/structure/B11936032.png)
![(2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide](/img/structure/B11936038.png)
![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11936042.png)

![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)


![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)




![2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid](/img/structure/B11936120.png)
